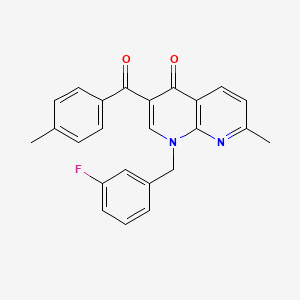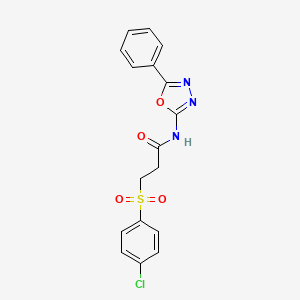
3-(4-chlorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-chlorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB 1 R) receptor . Peripheral CB 1 receptor antagonists/inverse agonists have great potential in the treatment of metabolic disorders like type 2 diabetes, obesity, and nonalcoholic steatohepatitis .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, the compound is synthesized in six steps. These steps include esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .
Molecular Structure Analysis
The molecular structure of “3-(4-chlorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide” includes a 1,3,4-oxadiazole moiety, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . The oxadiazole is considered to be resultant from furan by replacement of two methane (–CH=) groups by two pyridine type nitrogen atoms (–N=) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The reaction took place on sulfur instead of nitrogen atom due to the stronger nucleophilic activity of sulfur atom .
Physical And Chemical Properties Analysis
The compound is characterized by its yellow crystals and melting point of 253.00°C . Its IR spectrum shows peaks at 3626.33 cm−1 (OH), 3025.48, 2925.17 (CH), 1698.40 (C=O), 1605.81 (C=N), 1522.87 (C=C), 1363.73 (OH), 1259.57 (C–O–C asymm), 1148.66 (CH), 1013.64 (C–O–C symm), 895.99, 817.85, 738.77 (CH) .
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
A series of derivatives including 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated for their potential as drug candidates for Alzheimer’s disease. These compounds showed promising activity against acetylcholinesterase, an enzyme related to Alzheimer’s (Rehman et al., 2018).
Anticancer Activity
Research into the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, including molecules similar to 3-(4-chlorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide, has indicated their potential as anticancer agents. These compounds were tested in vitro on MCF-7 breast cancer cell lines and displayed moderate cytotoxicity (Redda & Gangapuram, 2007).
Antimicrobial Activity
Studies have shown that certain derivatives of 1,3,4-oxadiazole and acetamide, structurally related to 3-(4-chlorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide, possess antibacterial properties. These compounds were effective against various gram-negative and gram-positive bacterial strains (Khalid et al., 2016).
Antiviral Properties
A study on derivatives including 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, closely related to the target molecule, showed anti-tobacco mosaic virus activity. This suggests potential antiviral applications for similar compounds (Chen et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of the compound 3-((4-chlorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include pH, temperature, and the presence of other compounds or enzymes
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c18-13-6-8-14(9-7-13)26(23,24)11-10-15(22)19-17-21-20-16(25-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDIKEFEEKFQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2421845.png)

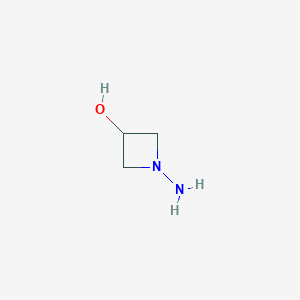
![3-(4-chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421850.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2421851.png)
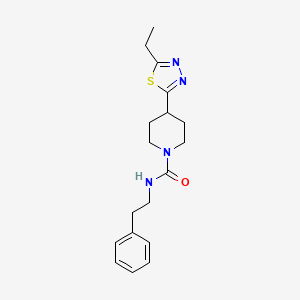
![6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421855.png)
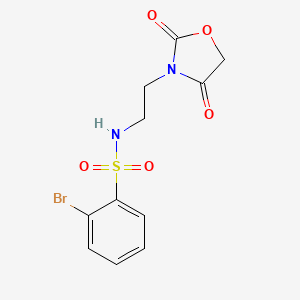

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421861.png)


